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molecular formula C7H5NO2S B8808539 Benzo[d]isothiazole 1,1-dioxide CAS No. 5669-05-6

Benzo[d]isothiazole 1,1-dioxide

Cat. No. B8808539
M. Wt: 167.19 g/mol
InChI Key: BTNAZHHYONIOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07449483B2

Procedure details

For longer side chains, the rearrangement is performed with n-BuLi (ca 1.6 M in hexane) in THF at −78° C. as above, followed by addition of a cosolvent such as DMPU and reaction with O-protected 1-bromo-alcohols or α-chloro-co-iodoalkane (e.g. 1-bromo-n-tetrahydro-pyaranyloxyalkane) to yield the O-protected compounds 9b or the chloro compound 9c (step i). O-protected compounds 9b can be deprotected to the corresponding alkynol 9a (in MeOH at 50-60° C., in the presence of catalytic amount of pyridinium toluene-4-sulfonate). Alcohol 9a can be reacted with Huenig's base/trifluoromethane sulfonic acid anhydride at −15° C. in CH2Cl2 (in situ generation of the corresponding triflate) followed by treatment with Huenig's base and the corresponding amine NHA1A2 at −15° C. to RT to give amine 5. Alternatively, mesylation of alcohol 9a with methanesulfonylchloride, pyridine and DMAP in CH2Cl2 at 0° C. to RT gives mesylate 10. Conversion of the mesylate 10 or the chloride 9c (or the in situ generated iodide) to the amine 5 can be accomplished with an excess of the corresponding amine NHA1A2 in DMA at RT or as described above (step 1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
compounds 9b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
alkynol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Huenig's base trifluoromethane sulfonic acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Cl-].[C:2]1(C)[CH:7]=[CH:6][C:5]([S:8]([O-:11])(=[O:10])=O)=[CH:4][CH:3]=1.[NH+:13]1C=CC=C[CH:14]=1.CCN(C(C)C)C(C)C.FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O.[O-]S(C(F)(F)F)(=O)=O.CCN(C(C)C)C(C)C>CO.C(Cl)Cl>[S:8]1(=[O:10])(=[O:11])[C:5]2[CH:6]=[CH:7][CH:2]=[CH:3][C:4]=2[CH:14]=[N:13]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Step Five
Name
compounds 9b
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
alkynol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Step Eight
Name
Alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Huenig's base trifluoromethane sulfonic acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(C(C)C)C(C)C.FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 50-60° C.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
S1(N=CC2=C1C=CC=C2)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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